5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one
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Overview
Description
5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one is an intriguing compound of interest in the fields of chemistry and pharmacology. Its intricate structure, which includes a trifluoromethyl group, pyrimidinyl, piperazine, and pyridinone moieties, contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one involves multiple steps. A typical route might start with the synthesis of the pyrimidine ring, followed by the introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide. Piperazine can then be coupled with the pyrimidine derivative under appropriate conditions. Finally, the resulting intermediate can be linked with a pyridinone structure through a carbonylation reaction.
Industrial Production Methods: : On an industrial scale, optimization of reaction conditions is critical to ensure yield and purity. Catalysts, solvent choices, temperature control, and pressure conditions are carefully monitored to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: : 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminium hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products Formed: : The products formed depend on the specific reactions and conditions. For instance, oxidation might yield oxo derivatives, while reduction might result in amine derivatives. Substitution reactions could introduce various functional groups into the structure, altering its chemical and biological properties.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a valuable building block for synthesizing complex molecules, particularly in medicinal chemistry for drug development.
Biology: : In biology, it might be used to study biological pathways and mechanisms, especially those involving enzyme interactions.
Medicine: : In medicine, derivatives of this compound could be explored for therapeutic potential, such as targeting specific receptors or enzymes implicated in diseases.
Industry: : Industrial applications might include its use in materials science for developing advanced materials with desired properties.
Mechanism of Action
The exact mechanism of action of 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one can vary based on its specific use. Generally, its biological effects could involve binding to molecular targets like enzymes or receptors, altering their activity and leading to downstream effects. The trifluoromethyl group is known to enhance bioavailability and metabolic stability, contributing to its effectiveness.
Comparison with Similar Compounds
Comparison: : Compared to other pyrimidine or pyridinone derivatives, 5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical and biological behavior.
Similar Compounds: : Other similar compounds might include 5-pyridin-2-onyl derivatives or 4-(trifluoromethyl)pyrimidinyl derivatives, each with their own unique properties but lacking the specific combination of structural features found in this compound.
Properties
IUPAC Name |
5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c16-15(17,18)11-3-4-19-14(21-11)23-7-5-22(6-8-23)13(25)10-1-2-12(24)20-9-10/h1-4,9H,5-8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQCQOFBKNCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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